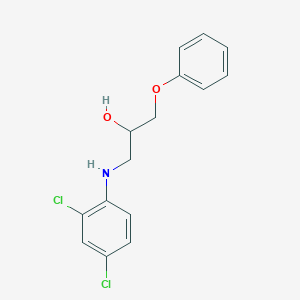
1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol is a synthetic organic compound that features a phenoxy group and a dichloroaniline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol typically involves the reaction of 2,4-dichloroaniline with phenoxypropanol under specific conditions. The process may include steps such as:
Reduction of Nitrobenzene: Nitrobenzene is reduced to the corresponding hydroxylamine in an alcohol-water solution of ammonium chloride.
Simultaneous Chlorination and Reduction: The hydroxylamine undergoes chlorination and reduction in a hydrochloric acid solution.
Recrystallization: The product is recrystallized using an alcohol-water solution to obtain pure 2,4-dichloroaniline.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and suitable for mass production .
化学反应分析
Types of Reactions: 1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
科学研究应用
1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol has several scientific research applications:
作用机制
The mechanism of action of 1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to specific receptors, modulating their activity and leading to physiological effects.
Altering Cellular Processes: It can influence cellular processes such as signal transduction, gene expression, and protein synthesis.
相似化合物的比较
1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol can be compared with other similar compounds, such as:
2,4-Dichloroaniline: A related compound with similar chemical properties but different applications.
Phenoxypropanol Derivatives: Compounds with a phenoxypropanol backbone that exhibit varying biological activities.
Schiff Bases: Compounds with a similar structure that are used in various chemical and biological applications.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
918649-17-9 |
|---|---|
分子式 |
C15H15Cl2NO2 |
分子量 |
312.2 g/mol |
IUPAC 名称 |
1-(2,4-dichloroanilino)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C15H15Cl2NO2/c16-11-6-7-15(14(17)8-11)18-9-12(19)10-20-13-4-2-1-3-5-13/h1-8,12,18-19H,9-10H2 |
InChI 键 |
MYERHIAKIMRFRO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCC(CNC2=C(C=C(C=C2)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12606999.png)
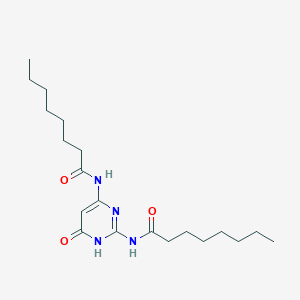
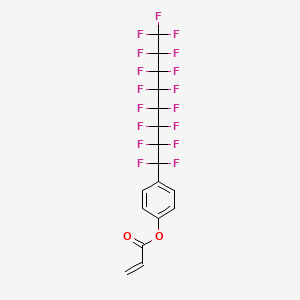
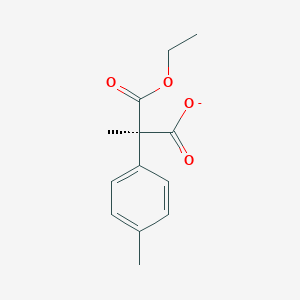
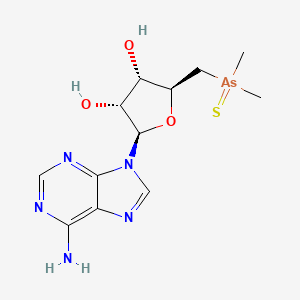
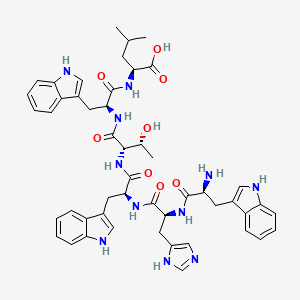
![({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12607025.png)
![N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine](/img/structure/B12607031.png)
![5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12607042.png)
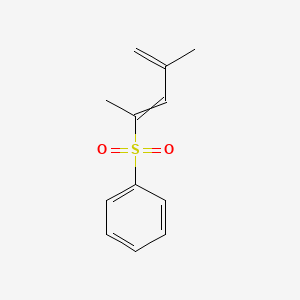
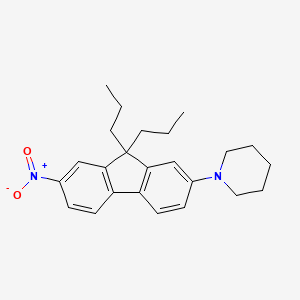
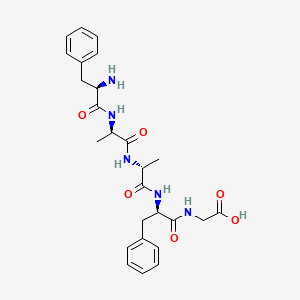
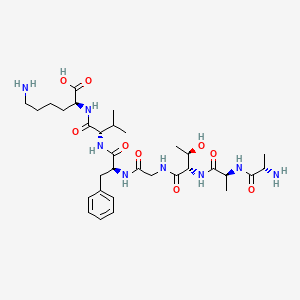
![4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B12607079.png)
